Enhanced Thermodynamic Stability: 12.7% Greater Exothermic Enthalpy of Formation than 1-Nitropentane
1-Nitrohexane exhibits a significantly more negative (exothermic) enthalpy of formation in the ideal gas state compared to the one-carbon-shorter analog 1-nitropentane [1]. The difference in stabilization energy is quantifiable: -185.351 kJ mol⁻¹ for 1-nitrohexane versus -164.431 kJ mol⁻¹ for 1-nitropentane, a difference of -20.92 kJ mol⁻¹ (approximately 5.0 kcal mol⁻¹) [1]. In the liquid phase, the enthalpy of formation for 1-nitrohexane is -241.835 kJ mol⁻¹ [1].
| Evidence Dimension | Enthalpy of Formation (ΔfH°gas) |
|---|---|
| Target Compound Data | -185.351 kJ mol⁻¹ (-44.3 ± 0.7 kcal mol⁻¹) |
| Comparator Or Baseline | 1-Nitropentane: -164.431 kJ mol⁻¹ (-39.3 ± 0.5 kcal mol⁻¹) |
| Quantified Difference | Δ = -20.92 kJ mol⁻¹ (1-nitrohexane is more stable) |
| Conditions | Ideal gas state at 298.15 K; calculated from fundamental molecular data. |
Why This Matters
This thermodynamic distinction is critical for computational modeling, combustion chemistry, and energetic material formulation where small differences in stability impact reaction kinetics and safety.
- [1] Burcat, A. (1999). Thermodynamic properties of ideal gas nitro and nitrate compounds. Journal of Physical and Chemical Reference Data, 28(1), 63-130. DOI: 10.1063/1.556033. View Source
